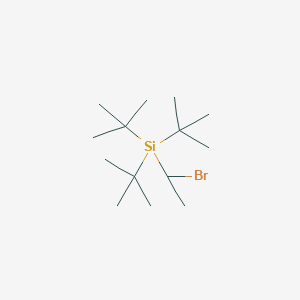![molecular formula C19H22ClNO4 B14126273 (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14126273.png)
(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naloxone hydrochloride is a medication primarily used to counter the effects of opioid overdose. It is an opioid antagonist, meaning it binds to opioid receptors and blocks or reverses the effects of opioid drugs such as heroin, morphine, and fentanyl . Naloxone hydrochloride is a life-saving drug that can quickly restore normal breathing in individuals experiencing an opioid overdose .
准备方法
Synthetic Routes and Reaction Conditions
Naloxone hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with thebaine, an opiate alkaloid found in the opium poppy. Thebaine undergoes several chemical transformations, including oxidation, reduction, and substitution reactions, to produce naloxone . The final step involves the conversion of naloxone to its hydrochloride salt form by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of naloxone hydrochloride involves large-scale chemical synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and potency of the final product .
化学反应分析
Types of Reactions
Naloxone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of thebaine to oripavine.
Reduction: Reduction of oripavine to dihydrothebaine.
Substitution: Introduction of an allyl group to form naloxone.
Common Reagents and Conditions
Common reagents used in the synthesis of naloxone hydrochloride include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as allyl bromide.
Major Products Formed
The major product formed from these reactions is naloxone, which is then converted to naloxone hydrochloride by reacting with hydrochloric acid .
科学研究应用
Naloxone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Employed in research on opioid receptors and their role in the central nervous system.
作用机制
Naloxone hydrochloride works by competitively binding to opioid receptors in the central nervous system, particularly the μ-opioid receptors . By occupying these receptors, naloxone hydrochloride displaces opioid molecules and prevents them from exerting their effects, thereby reversing respiratory depression and other symptoms of opioid overdose . The rapid onset of action makes it highly effective in emergency situations .
相似化合物的比较
Similar Compounds
Naltrexone: Another opioid antagonist used for long-term management of opioid dependence and alcohol dependence.
Buprenorphine: A partial opioid agonist often combined with naloxone to prevent misuse.
Uniqueness of Naloxone Hydrochloride
Naloxone hydrochloride is unique in its rapid onset of action and short duration of effect, making it ideal for emergency overdose reversal . Unlike naltrexone, which is used for long-term treatment, naloxone hydrochloride is used for immediate intervention .
Naloxone hydrochloride’s ability to quickly reverse the life-threatening effects of opioid overdose has made it an essential tool in the fight against the opioid crisis .
属性
分子式 |
C19H22ClNO4 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14?,17?,18-,19+;/m0./s1 |
InChI 键 |
RGPDIGOSVORSAK-JVTXJRTPSA-N |
手性 SMILES |
C=CCN1CC[C@]23C4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
规范 SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



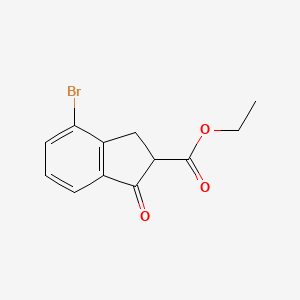
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
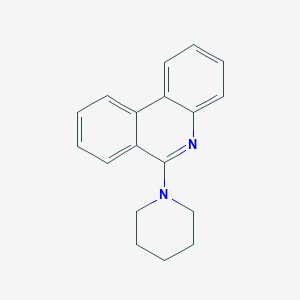
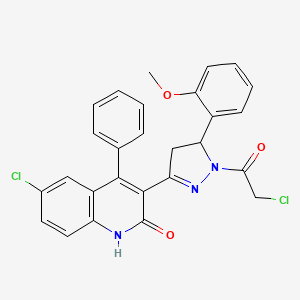
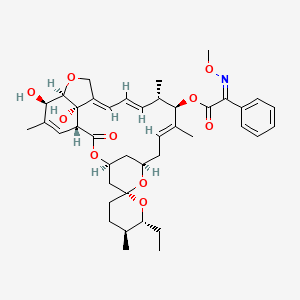
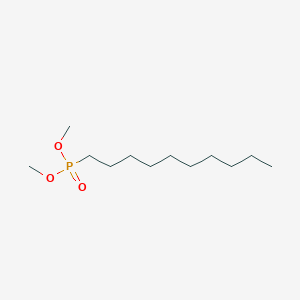
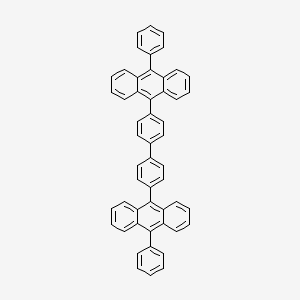
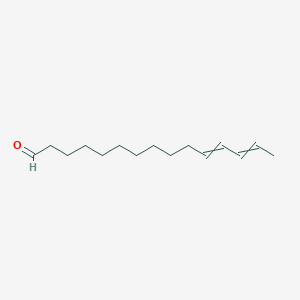
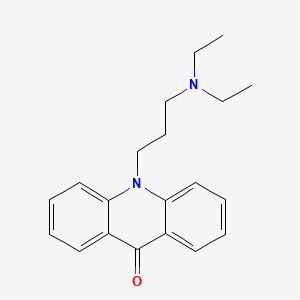

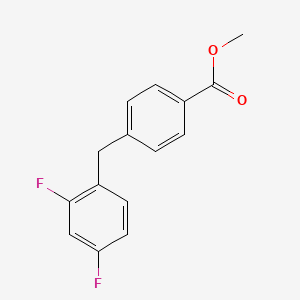
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
